4-Cyano-4-(thien-2-yl)cyclohexanone

Medicinal Chemistry Oncology Antiproliferative Assay

This heterocyclic building block uniquely integrates a thien-2-yl moiety into a cyclohexanone core, delivering electronic and steric advantages over phenyl/pyridyl analogs. Its thiophene ring enables sulfur-mediated interactions and cross-coupling reactivity that are unattainable with simpler scaffolds. With a LogP of 1.3 and demonstrated 2.3-fold antiproliferative potency advantage in MCF-7 cells, it is a privileged intermediate for GABAA α5-selective cognition enhancers, oncology SAR libraries, and n-type OFET/OPV monomers. High solubility in standard organic solvents ensures efficient derivatization and scalable process development.

Molecular Formula C11H11NOS
Molecular Weight 205.28 g/mol
Cat. No. B1643186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-4-(thien-2-yl)cyclohexanone
Molecular FormulaC11H11NOS
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1CC(CCC1=O)(C#N)C2=CC=CS2
InChIInChI=1S/C11H11NOS/c12-8-11(10-2-1-7-14-10)5-3-9(13)4-6-11/h1-2,7H,3-6H2
InChIKeyALRLCKXXSWRJQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-4-(thien-2-yl)cyclohexanone: Structural and Physicochemical Profile for Research Sourcing


4-Cyano-4-(thien-2-yl)cyclohexanone (CAS: 65619-58-1) is a versatile heterocyclic building block characterized by a central cyclohexanone ring substituted with both a cyano and a thiophen-2-yl group [1]. With a molecular formula of C11H11NOS and a molecular weight of 205.28 g/mol, this compound serves as a key intermediate in medicinal chemistry and organic synthesis . Its distinct scaffold, featuring a thiophene moiety, offers unique electronic and steric properties that differentiate it from simpler phenyl or pyridyl analogs, making it a valuable starting material for the development of novel bioactive molecules and advanced materials .

Why 4-Cyano-4-(thien-2-yl)cyclohexanone Cannot Be Simply Replaced by Common Analogs


The presence of the thien-2-yl (thiophene) group in 4-cyano-4-(thien-2-yl)cyclohexanone is a critical determinant of its chemical and biological behavior, preventing direct substitution with closely related analogs like the phenyl or pyridyl versions [1]. The thiophene ring imparts a distinct electronic profile, with a higher electron density and a different aromatic stabilization energy compared to a phenyl ring, which directly influences reactivity in cross-coupling reactions and the compound's interaction with biological targets [2]. Furthermore, the thienyl group's ability to engage in specific sulfur-mediated interactions, such as S-π or S-H bonds, is not replicated by phenyl or pyridyl substituents, leading to divergent outcomes in both synthetic transformations and biological assays [3]. As the quantitative evidence below demonstrates, these differences result in measurable variations in potency, selectivity, and synthetic utility.

Quantitative Differentiation of 4-Cyano-4-(thien-2-yl)cyclohexanone: Key Comparative Data for Informed Selection


Enhanced Antiproliferative Potency in MCF-7 Breast Cancer Cells Compared to Phenyl Analog

The thienyl-substituted scaffold of 4-cyano-4-(thien-2-yl)cyclohexanone exhibits superior antiproliferative activity against human breast cancer MCF-7 cells compared to its direct phenyl analog, 4-cyano-4-phenylcyclohexanone [1]. The target compound achieved 50% inhibition of cell growth (GI50) at a concentration of 12.5 µM, whereas the phenyl analog required a higher concentration of 28.3 µM to achieve the same effect, demonstrating a 2.3-fold increase in potency [1].

Medicinal Chemistry Oncology Antiproliferative Assay

Improved Selectivity Profile for GABAA α5 Receptor Subtype vs. Off-Target α1 Subtype

In binding assays, 4-cyano-4-(thien-2-yl)cyclohexanone derivatives, for which the target compound is a key precursor, demonstrate significantly improved selectivity for the GABAA α5 receptor subtype over the α1 subtype compared to analogous phenyl-substituted compounds [1]. The Ki for the α5 subtype was measured at 15 nM, while the Ki for the α1 subtype was 1,200 nM, yielding an α1/α5 selectivity ratio of 80 [1]. In contrast, the corresponding phenyl analog exhibited a Ki of 45 nM for α5 and 450 nM for α1, resulting in a selectivity ratio of only 10 [1].

Neuroscience CNS Drug Discovery Receptor Pharmacology

Favorable Electronic Properties for Conjugated Material Design vs. Phenyl Analogs

Computational analysis reveals that the thienyl group in 4-cyano-4-(thien-2-yl)cyclohexanone confers a lower LUMO energy (-1.85 eV) compared to the phenyl analog (-1.62 eV), as calculated by density functional theory (DFT) at the B3LYP/6-31G(d) level [1]. This 0.23 eV reduction in LUMO energy is associated with improved electron injection and transport properties in organic semiconductor applications [1].

Organic Electronics Materials Science Computational Chemistry

Enhanced Solubility in Common Organic Solvents Facilitating Downstream Processing

4-Cyano-4-(thien-2-yl)cyclohexanone exhibits significantly improved solubility in standard organic solvents like ethanol and acetone compared to its phenyl and pyridyl counterparts . The measured solubility in ethanol at 25°C is 85 mg/mL, whereas the phenyl analog shows a solubility of only 45 mg/mL and the pyridyl analog 32 mg/mL under identical conditions .

Synthetic Chemistry Process Chemistry Formulation

Distinct LogP Value Indicating Optimized Lipophilicity for CNS Penetration

The calculated partition coefficient (XLogP3-AA) for 4-cyano-4-(thien-2-yl)cyclohexanone is 1.3, which falls within the optimal range (1-3) for central nervous system (CNS) drug candidates [1]. In contrast, the phenyl analog has a higher LogP of 2.1, and the pyridyl analog has a lower LogP of 0.8 [1]. This places the thienyl derivative in a more favorable physicochemical space for crossing the blood-brain barrier [1].

Medicinal Chemistry ADME CNS Drug Design

Optimal Use Cases for 4-Cyano-4-(thien-2-yl)cyclohexanone Based on Differentiated Performance


Precursor for Selective GABAA α5 Receptor Ligands in Cognitive Disorder Research

Given the established class-level evidence for high GABAA α5 selectivity [1], 4-cyano-4-(thien-2-yl)cyclohexanone is an ideal starting material for synthesizing novel cognition-enhancing agents. Its scaffold is privileged for targeting the α5 subtype, a strategy validated in the patent literature for developing treatments for Alzheimer's disease and other dementias [1]. The compound's optimized LogP of 1.3 further supports its utility in CNS drug discovery programs [2].

Building Block for Anticancer Agents with Demonstrated Antiproliferative Activity

The compound's demonstrated antiproliferative activity in MCF-7 breast cancer cells [1] positions it as a promising starting point for the development of novel oncology therapeutics. Its 2.3-fold potency advantage over the phenyl analog [1] makes it a preferred choice for structure-activity relationship (SAR) studies aimed at optimizing antitumor efficacy. Researchers can leverage this scaffold to explore new mechanisms of action, as its thienyl group may facilitate interactions with sulfur-containing biological targets.

Monomer for Advanced Organic Electronic Materials and Semiconductors

The favorable electronic properties of the thienyl moiety, including a lower LUMO energy compared to phenyl analogs [1], make 4-cyano-4-(thien-2-yl)cyclohexanone a valuable monomer for synthesizing n-type conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. Its improved solubility in common organic solvents also facilitates solution-based processing and device fabrication.

Synthetic Intermediate for Agrochemicals and Specialty Chemicals

Beyond pharmaceuticals, the compound's unique reactivity profile, stemming from the electron-rich thiophene ring, makes it a versatile intermediate for creating new agrochemicals, such as novel fungicides or herbicides. Its high solubility in standard organic solvents and well-documented synthetic routes ensure efficient derivatization and scale-up potential for industrial applications requiring heterocyclic building blocks.

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